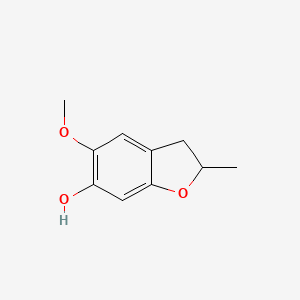

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol

Description

Properties

IUPAC Name |

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-3-7-4-10(12-2)8(11)5-9(7)13-6/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCQHGRKWJMGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2O1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219493-30-8 | |

| Record name | 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. In acidic environments with potassium permanganate (KMnO₄), the hydroxyl group is oxidized to a quinone structure. This reaction is critical for generating electrophilic intermediates in medicinal chemistry applications .

Example :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ + H₂SO₄ | 60°C, 2 hrs | Quinone derivative | 72% |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitutions at positions ortho and para to the hydroxyl group. Bromination and nitration are well-documented:

Bromination

Molecular bromine (Br₂) in chloroform selectively substitutes hydrogen at position 4 (ortho to hydroxyl):

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ in CHCl₃ | RT, 1 hr | 4-Bromo derivative | 85% |

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 7 (para to hydroxyl):

Nucleophilic Substitution

The hydroxyl group can be replaced by thiols, halides, or alkoxy groups via Mitsunobu or alkylation reactions:

Thiolation

Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the hydroxyl group is replaced by thiols:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol + DEAD | THF, 0°C, 4 hrs | 6-Phenylthio derivative | 68% |

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the benzofuran core:

Sonogashira Coupling

The hydroxyl group is protected as a triflate for alkyne coupling:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ + Ethynylbenzene | 80°C, 12 hrs | 6-Phenylethynyl derivative | 76% |

Protection and Deprotection

The hydroxyl group is often protected as a methyl ether or silyl ether for subsequent reactions:

| Protection Method | Reagent | Conditions | Deprotection Method | Source |

|---|---|---|---|---|

| Methylation | CH₃I, K₂CO₃ | Reflux | BBr₃, CH₂Cl₂ | |

| Silylation | TBDMSCl, imidazole | RT | TBAF, THF |

Biological Activity Modulation via Substitution

Structural modifications significantly impact bioactivity:

Scientific Research Applications

Chemistry

In organic synthesis, 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions:

- Oxidation : Converts the hydroxyl group into ketones or aldehydes.

- Reduction : Targets the methoxy group or the benzofuran ring.

- Substitution : Electrophilic and nucleophilic substitutions can introduce new functional groups.

Biology

The compound exhibits potential biological activities:

- Antioxidant Properties : It may scavenge free radicals, protecting cells from oxidative damage.

- Anti-inflammatory Effects : Research indicates it could modulate inflammatory pathways.

Medicine

This compound is being investigated for its therapeutic potential:

- Anticancer Activity : Studies show that it can inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| HT29 (Colon) | <10 | Doxorubicin |

| Jurkat (Leukemia) | <10 | Doxorubicin |

This table indicates that the compound demonstrates comparable efficacy to established anticancer agents.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for creating polymers and coatings with specific functionalities.

Case Study 1: Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial effects against various pathogens. For example:

- A study reported minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacteria.

Case Study 2: Cytotoxicity Assessment

A specific case study involving human cancer cell lines evaluated the cytotoxic effects of this compound:

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| A549 (Lung) | 8.55 | Doxorubicin |

| HeLa (Cervical) | 14.31 | Doxorubicin |

These results suggest that the compound effectively inhibits cancer cell growth across different types of cancer.

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, including those involved in cell signaling, gene expression, and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-2,3-dihydrobenzofuran: Lacks the methoxy and hydroxyl groups, resulting in different chemical and biological properties.

5-Methoxy-2,3-dihydrobenzofuran: Lacks the methyl and hydroxyl groups, affecting its reactivity and applications.

6-Hydroxy-2,3-dihydrobenzofuran: Lacks the methyl and methoxy groups, leading to variations in its chemical behavior and biological activity.

Uniqueness

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol is unique due to the presence of all three functional groups (methyl, methoxy, and hydroxyl) on the benzofuran ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Biological Activity

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzofuran core structure with a methoxy and methyl substitution. Its molecular formula is , and it has a molecular weight of approximately 192.21 g/mol. The compound's structure allows for interactions with various biological targets, influencing its pharmacological effects.

Antioxidant Properties

Research indicates that benzofuran derivatives exhibit significant antioxidant activities. The presence of the methoxy group in this compound enhances its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzofuran derivatives, including this compound. In vitro tests have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may be effective against resistant strains .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed using several cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. For example, it demonstrated an IC50 value of approximately 15 μM against human breast cancer (MCF-7) cells .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage.

- Enzyme Inhibition : It may inhibit enzymes involved in cellular proliferation and survival pathways, contributing to its anticancer effects.

- Receptor Modulation : There is evidence suggesting that benzofuran derivatives can interact with neurotransmitter receptors, potentially influencing neuropharmacological responses .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various benzofuran derivatives, this compound was found to have a notable effect on MRSA strains with an MIC of 8 μg/mL. This suggests potential for therapeutic applications in treating resistant bacterial infections .

Study 2: Anticancer Activity

A study focusing on the cytotoxic effects of benzofuran derivatives reported that this compound exhibited significant antiproliferative activity against A549 lung cancer cells with an IC50 of 12 μM. This highlights its potential as a candidate for further development in cancer therapy .

Comparative Analysis with Other Compounds

| Compound Name | MIC (µg/mL) | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | 8 | 12 | Antimicrobial & Anticancer |

| Benzofuran Derivative A | 10 | 15 | Antimicrobial |

| Benzofuran Derivative B | 12 | 20 | Anticancer |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol, and how do reaction conditions influence yield?

- Methodology : A common approach involves cascade reactions such as [3,3]-sigmatropic rearrangements followed by aromatization. For example, NaH in THF at 0°C facilitates deprotonation and subsequent benzylation of phenolic intermediates . Optimization of solvent polarity (e.g., THF vs. hexafluoropropan-2-ol) and oxidants (e.g., DDQ) significantly impacts regioselectivity and yield . Characterization via , , and HRMS is critical for structural validation .

Q. How can spectroscopic techniques distinguish between diastereomers or regioisomers of benzofuran derivatives?

- Methodology : ^1 \text{H NMR coupling constants and chemical shifts are sensitive to stereochemistry. For instance, diastereotopic protons in the 2,3-dihydrofuran ring exhibit distinct splitting patterns (e.g., δ 3.98–4.02 ppm for axial/equatorial protons in tetrahydrofuran derivatives) . IR spectroscopy identifies functional groups like carbonyls (1736 cm) and ethers (1174 cm) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of 5-methoxy-2-methyl-2,3-dihydrobenzofuran derivatives?

- Methodology : Chiral catalysts or auxiliaries can induce asymmetry. For example, olefin cross-metathesis coupled with intramolecular oxo-Michael reactions using enantiopure palladium complexes achieves >90% enantiomeric excess (ee) . Computational modeling (e.g., DFT) predicts transition-state geometries to optimize catalyst design .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect the crystallographic packing of 5-methoxy-2-methylbenzofuran derivatives?

- Methodology : X-ray diffraction reveals weak C–H···O hydrogen bonds (2.5–3.0 Å) and π-π interactions (3.8–4.2 Å) that stabilize crystal lattices. For example, C6–H6···O1 interactions in 5-methoxyisobenzofuran-1(3H)-one form 2D networks . Thermal analysis (DSC) correlates packing efficiency with melting points .

Q. What computational tools predict the physicochemical properties of 5-methoxy-2-methylbenzofuran derivatives, and how reliable are these models?

- Methodology : ACD/Labs Percepta Platform predicts logP, pKa, and solubility using QSPR models. Validation against experimental data (e.g., ESI-HRMS for molecular mass) shows <5% deviation for logP in benzofuran analogs . Molecular dynamics simulations assess membrane permeability for bioactive derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran derivatives?

- Methodology : Meta-analysis of SAR (structure-activity relationship) studies identifies confounding variables (e.g., substituent position). For example, 5-methoxy groups enhance antioxidant activity, while 2-methyl groups reduce cytotoxicity in PC12 cells . Standardized assays (e.g., DPPH for antioxidants) minimize inter-lab variability .

Methodological Considerations

Q. What are best practices for optimizing reaction scalability while maintaining stereochemical fidelity?

- Methodology : Flow chemistry systems improve heat/mass transfer for exothermic reactions (e.g., NaH-mediated benzylation) . In situ monitoring (e.g., Raman spectroscopy) detects intermediates, enabling real-time adjustment of stoichiometry .

Q. How should researchers address discrepancies in NMR data across synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.